molecular formula C11H16O B13995616 1-Ethyl-4-propan-2-yloxybenzene CAS No. 83466-37-9

1-Ethyl-4-propan-2-yloxybenzene

Cat. No.: B13995616
CAS No.: 83466-37-9
M. Wt: 164.24 g/mol
InChI Key: FPJDOUXXBNMFSX-UHFFFAOYSA-N
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Description

1-Ethyl-4-propan-2-yloxybenzene is an organic compound with a benzene ring substituted by an ethyl group and a propan-2-yloxy group

Preparation Methods

The synthesis of 1-Ethyl-4-propan-2-yloxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives. For instance, the reaction of ethylbenzene with isopropyl alcohol in the presence of a strong acid catalyst can yield this compound. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-4-propan-2-yloxybenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-propan-2-yloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-propan-2-yloxybenzene involves its interaction with molecular targets such as enzymes and receptors. For example, it may modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmitter regulation . This modulation can affect synaptic acetylcholine levels and receptor activity, influencing various physiological processes.

Comparison with Similar Compounds

1-Ethyl-4-propan-2-yloxybenzene can be compared with other benzene derivatives such as 1-methyl-4-propan-2-ylbenzene (para-cymene). While both compounds share similar structural features, their chemical properties and applications can differ significantly. For instance, para-cymene is known for its use in essential oils and its biological activity, whereas this compound is more commonly studied for its synthetic and industrial applications .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

83466-37-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-ethyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C11H16O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9H,4H2,1-3H3

InChI Key

FPJDOUXXBNMFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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